molecular formula C8H11F3O3 B175129 Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate CAS No. 117015-42-6

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B175129
CAS No.: 117015-42-6
M. Wt: 212.17 g/mol
InChI Key: HMDKXEVTOYZRSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the desired methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is utilized in several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-5(2)4-7(13,6(12)14-3)8(9,10)11/h13H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDKXEVTOYZRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552673
Record name Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117015-42-6
Record name Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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